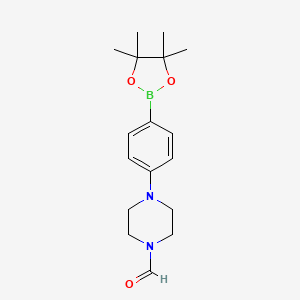

4-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)pipérazine-1-carbaldéhyde

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthèse Organique: Couplage Croisé de Suzuki-Miyaura

Ce composé est largement utilisé en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura. Ces réactions sont cruciales pour la formation de liaisons carbone-carbone, une étape essentielle dans la synthèse de divers composés organiques, notamment les produits pharmaceutiques et les polymères .

Découverte de Médicaments: Inhibiteurs de JAK2

Dans le domaine de la découverte de médicaments, le composé sert de réactif pour la préparation d'inhibiteurs de JAK2. Ces inhibiteurs sont des traitements potentiels pour les maladies myéloprolifératives, qui sont un groupe de maladies qui provoquent une croissance anormale des cellules sanguines dans la moelle osseuse .

Recherche Neurologique: Modulateurs de γ-Secretase

Une autre application est le développement de modulateurs de γ-sécrétase. Ces modulateurs sont étudiés pour leur potentiel à modifier la progression des affections neurologiques, telles que la maladie d'Alzheimer, en affectant la production de peptides bêta-amyloïdes .

Science des Matériaux: Catalyseurs de Métaux de Transition

Le composé est utilisé en science des matériaux pour les réactions d'hydroboration. Il agit en conjonction avec des catalyseurs de métaux de transition pour ajouter du bore à travers les doubles liaisons des alcènes et des alcynes, ce qui est une étape clé dans la synthèse de divers matériaux contenant du bore .

Catalyse: Réactions de Borylation

En catalyse, il est utilisé pour la borylation à la liaison C-H benzylique des alkylbenzènes. Cette réaction, généralement en présence d'un catalyseur au palladium, forme du pinacol benzyl boronate, un composé utile dans les transformations chimiques ultérieures .

Chimie Analytique: Synthèse de Molécules Chirales

La capacité du composé à former des complexes stables avec divers métaux le rend précieux en chimie analytique, en particulier dans la synthèse de molécules chirales. Ces molécules sont cruciales pour le développement de catalyseurs asymétriques et de processus de synthèse énantiosélective .

Chimie des Polymères: Polymères Fonctionnels

Il est également important en chimie des polymères pour la synthèse de polymères fonctionnels. Ces polymères présentent des propriétés ou des fonctions spécifiques, telles que la conductivité ou la biocompatibilité, qui sont conférées par l'introduction de groupes d'acide boronique .

Chimie Agricole: Agents de Protection des Cultures

Enfin, en chimie agricole, ce composé peut être utilisé pour créer des agents de protection des cultures. La fonctionnalité d'ester boronique permet la création de nouveaux composés qui peuvent agir comme herbicides ou pesticides, contribuant à l'amélioration des rendements des cultures .

Mécanisme D'action

Target of Action

Compounds with similar structures are often used in the suzuki-miyaura coupling reaction , suggesting that this compound might interact with palladium catalysts or other transition metals in biochemical reactions.

Mode of Action

It’s known that boronic acids and their derivatives, like this compound, are commonly used in the suzuki-miyaura coupling reaction . In this reaction, the boronic acid or its derivative forms a complex with a palladium catalyst, which then reacts with an organic halide to form a new carbon-carbon bond .

Biochemical Pathways

The compound likely participates in the Suzuki-Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules. The downstream effects of this reaction depend on the specific context in which the reaction occurs.

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In the context of a Suzuki-Miyaura coupling reaction, the compound would contribute to the formation of a new carbon-carbon bond . This could lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction also needs to be performed under specific conditions (e.g., temperature, pressure) to ensure its success. Furthermore, the compound’s stability could be affected by factors such as exposure to air or moisture .

Analyse Biochimique

Biochemical Properties

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds . The interactions between 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde and these biomolecules are primarily based on its ability to form stable complexes with transition metals, thereby enhancing the efficiency and selectivity of the reactions.

Cellular Effects

The effects of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors . This compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde can modulate gene expression by interacting with DNA-binding proteins and influencing chromatin structure.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde vary with different dosages . At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting tissue repair. At high doses, it can exhibit toxic or adverse effects, including oxidative stress, inflammation, and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell, thereby affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde can determine its specific role in cellular function and its overall impact on cell physiology.

Propriétés

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-7-15(8-6-14)20-11-9-19(13-21)10-12-20/h5-8,13H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUHLQZHMYZBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675124 | |

| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-69-5 | |

| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)

![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)

![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)

![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)

![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)